molecular formula C10H18O2 B12680451 2-Methylpentyl methacrylate CAS No. 93858-01-6

2-Methylpentyl methacrylate

Cat. No.: B12680451
CAS No.: 93858-01-6
M. Wt: 170.25 g/mol
InChI Key: GDQZDVVGPJKEKV-UHFFFAOYSA-N
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Description

2-Methylpentyl methacrylate is an organic compound with the molecular formula C10H18O2. It is an ester derived from methacrylic acid and 2-methylpentanol. This compound is known for its applications in the production of polymers and copolymers, which are used in various industrial and commercial products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpentyl methacrylate typically involves the esterification of methacrylic acid with 2-methylpentanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize reactive distillation techniques to enhance the efficiency of the reaction and to separate the product from the reaction mixture. The use of heterogeneous catalysts, such as ion-exchange resins, can also improve the yield and selectivity of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2-Methylpentyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpentyl methacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Employed in the formulation of dental materials and bone cements.

    Industry: Used in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of 2-Methylpentyl methacrylate primarily involves its polymerization to form high molecular weight polymers. The methacrylate group undergoes free radical polymerization, initiated by thermal or photochemical means, leading to the formation of polymer chains. These polymers can interact with various substrates, providing mechanical strength, adhesion, and other desired properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl methacrylate
  • Ethyl methacrylate
  • Butyl methacrylate
  • Hexyl methacrylate

Comparison

2-Methylpentyl methacrylate is unique due to its branched alkyl group, which imparts different physical and chemical properties compared to its linear counterparts. This branching can influence the polymerization behavior, resulting in polymers with distinct mechanical and thermal properties. Additionally, the branched structure can affect the solubility and compatibility of the resulting polymers with other materials .

Properties

CAS No.

93858-01-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-methylpentyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H18O2/c1-5-6-9(4)7-12-10(11)8(2)3/h9H,2,5-7H2,1,3-4H3

InChI Key

GDQZDVVGPJKEKV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)COC(=O)C(=C)C

Origin of Product

United States

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